WAY-181187 hydrochloride

5-HT6 receptor Binding affinity Receptor pharmacology

Researchers investigating 5-HT6 receptor function face a scarcity of selective full agonists with characterized in vivo neurochemical profiles. WAY-181187 HCl overcomes this gap: • 2.2 nM Ki full agonist, 93% Emax relative to 5-HT • Uniquely elevates extracellular GABA in cortex, hippocampus, striatum, and amygdala without altering monoamines or glutamate • Validated in microdialysis (10-30 mg/kg s.c.), electrophysiology (1-4 mg/kg i.v.), and behavioral models of TBI and OCD. Available in high purity with reliable supply.

Molecular Formula C15H14Cl2N4O2S2
Molecular Weight 417.3 g/mol
CAS No. 554403-08-6
Cat. No. B105609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-181187 hydrochloride
CAS554403-08-6
Synonyms1-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-1H-Indole-3-ethanamine Monohydrochloride;  WAY 181187 Hydrochloride; 
Molecular FormulaC15H14Cl2N4O2S2
Molecular Weight417.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl
InChIInChI=1S/C15H13ClN4O2S2.ClH/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;/h1-4,7-9H,5-6,17H2;1H
InChIKeyYWNBHKWSECANPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-181187 HCl – 5-HT6 Agonist Specifications


WAY-181187 hydrochloride (CAS 554403-08-6) is a high-affinity, selective full agonist at the human serotonin 5-HT6 receptor, with a binding affinity (Ki) of 2.2 nM and functional potency (EC50) of 6.6 nM [1]. The compound exhibits an Emax of 93% relative to 5-HT, confirming full agonism [1]. Structurally, it is identified as 2-[1-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}sulfonyl)-1H-indol-3-yl]ethan-1-amine hydrochloride, with a molecular formula of C15H14Cl2N4O2S2 and a molecular weight of 417.33 Da [2]. The compound is an indispensable tool compound for investigating the neurochemical, behavioral, and electrophysiological functions of the 5-HT6 receptor in preclinical neuroscience research [1][3].

1
Full 5-HT6 receptor agonism study workflow
2
Selective agonist tool for CNS target engagement
3
Preclinical neurochemistry & electrophysiology research

Why WAY-181187 HCl Cannot Be Substituted


WAY-181187 hydrochloride is a full 5-HT6 receptor agonist [1], a functional class fundamentally distinct from 5-HT6 antagonists (e.g., SB-742457, SB-399885, Idalopirdine), which constitute the majority of commercialized tool compounds for this receptor [2]. Direct electrophysiological evidence confirms this functional dichotomy: WAY-181187 produces a dose-dependent increase in 5-HT neuron firing rate, whereas the antagonist SB-399885 produces a decrease, an effect fully reversible by WAY-181187 [3]. Furthermore, among the limited number of available 5-HT6 agonists, WAY-181187 exhibits a unique in vivo neurochemical signature—elevating extracellular GABA in the frontal cortex, hippocampus, striatum, and amygdala without affecting glutamate, norepinephrine, serotonin, or dopamine [1]. Substitution with alternative agonists such as WAY-208466 (lower affinity), ST1936 (broader selectivity profile and distinct neurochemical effects), or EMD-386088 (partial agonist) will yield different pharmacological outcomes in assays, potentially invalidating study conclusions [1][4][5][6].

5-HT6 antagonist class mismatch
Antagonists (e.g., SB-399885) produce opposite effects on 5-HT neuron firing; functional reversal may not translate to agonist replacement.
Alternative agonist neurochemical profile differs
ST1936 primarily modulates dopamine/norepinephrine, not GABA; pathway engagement may diverge in anxiety or inhibitory transmission models.
Partial agonist or lower-affinity analog alters assay response
EMD-386088 (partial agonist) and WAY-208466 (lower affinity) may yield distinct functional outcomes in receptor occupancy or plasticity assays.

WAY-181187 HCl Differentiation Evidence


Higher 5-HT6 Binding Affinity vs. WAY-208466

In direct head-to-head radioligand binding assays conducted under identical conditions, WAY-181187 demonstrates a binding affinity (Ki) of 2.2 nM at the human 5-HT6 receptor, compared to 4.8 nM for WAY-208466, representing a >2-fold higher affinity [1]. Both compounds were evaluated as full agonists in the same study, but the higher affinity of WAY-181187 may translate to greater receptor occupancy at equivalent concentrations [1].

Binding affinity
Head-to-head
Ki 2.2 nM vs. 4.8 nM
2.18-fold higher affinity
Supports target-engagement assay context
Human 5-HT6, [³H]-LSD displacement
5-HT6 receptor Binding affinity Receptor pharmacology

GABAergic Modulation vs. ST1936 Monoaminergic Effects

In vivo microdialysis studies in freely moving rats demonstrate that WAY-181187 (10-30 mg/kg, s.c.) elicits robust elevations in extracellular GABA levels in the dorsal hippocampus, striatum, and amygdala, without affecting norepinephrine, serotonin, dopamine, or glutamate [1]. In contrast, the alternative 5-HT6 agonist ST1936 (5-20 mg/kg, i.p.) dose-dependently increases dialysate dopamine and norepinephrine in the nucleus accumbens shell and medial prefrontal cortex [2]. This divergent neurochemical profile indicates that WAY-181187 exerts its effects primarily through modulation of GABAergic systems, whereas ST1936 engages monoaminergic pathways [1][2].

Neurochemical modulation
Cross-study reported
WAY-181187: GABA↑, no monoamine change
ST1936: dopamine/norepinephrine↑
GABAergic pathway-response interpretation
In vivo microdialysis, rat corticolimbic regions
Microdialysis GABA Neurochemistry

Opposing 5-HT Neuron Firing vs. SB-399885

Direct electrophysiological recordings from the dorsal raphe nucleus (DRN) of anesthetized rats demonstrate that intravenous administration of WAY-181187 (1-4 mg/kg) causes a dose-dependent increase in 5-HT neuron firing rate, whereas the 5-HT6 antagonist SB-399885 (0.125-1 mg/kg) causes a dose-dependent decrease [1]. Importantly, the inhibitory effect of SB-399885 on firing rate is reversed by subsequent administration of WAY-181187 (3 mg/kg), confirming that these opposing effects are mediated through the same 5-HT6 receptor population [1].

5-HT neuron firing
Head-to-head
WAY-181187: dose-dependent increase
SB-399885: dose-dependent decrease
Reversal by WAY-181187
Agonist/antagonist response context
DRN single-unit recording in anesthetized rat
Electrophysiology 5-HT neuron firing In vivo recording

BDNF Signaling Potency vs. SB-742457

In a study comparing the effects of 5-HT6 receptor ligands on hippocampal BDNF signaling impairments induced by the NMDA antagonist MK-801, WAY-181187 was found to be much more potent than the 5-HT6 antagonist SB-742457 in alleviating the inhibition of BDNF signaling pathways [1]. Both compounds increased hippocampal BDNF protein expression, but the magnitude and potency of the effect were substantially greater for WAY-181187, which correlated with superior performance in behavioral tests [1].

BDNF signaling potency
Head-to-head
Markedly stronger reversal of MK-801-induced BDNF inhibition vs. SB-742457
Supports neuroplasticity endpoint context
Hippocampal BDNF pathway analysis
BDNF Cognitive dysfunction MK-801 model

WAY-181187 HCl Research Applications


GABAergic Modulation in Corticolimbic Circuits

WAY-181187 HCl is the optimal tool compound for in vivo microdialysis studies investigating 5-HT6 receptor-mediated GABA release. As demonstrated by Schechter et al. (2008), subcutaneous administration (10-30 mg/kg) produces region-specific elevations in extracellular GABA in the dorsal hippocampus, striatum, and amygdala, without confounding effects on glutamate, norepinephrine, serotonin, or dopamine [1]. This unique neurochemical signature, not replicated by other 5-HT6 agonists like ST1936 (which primarily affects dopamine and norepinephrine), makes WAY-181187 essential for dissecting the role of 5-HT6 receptors in inhibitory neurotransmission and anxiety-related circuitry [1][2].

5-HT Neuronal Electrophysiology & Feedback

For researchers employing in vivo electrophysiology to study serotonergic systems, WAY-181187 HCl provides a validated positive control for 5-HT6 receptor-mediated increases in 5-HT neuron firing rate. As established by Brouard et al. (2015), intravenous administration (1-4 mg/kg) elicits a dose-dependent increase in firing rate in the dorsal raphe nucleus, an effect opposite to that of 5-HT6 antagonists [3]. This functional dichotomy confirms the compound's utility as a pharmacological tool to confirm 5-HT6 receptor involvement in neuronal excitability and to validate the specificity of antagonist effects.

Traumatic Brain Injury Cognitive Recovery

WAY-181187 HCl has demonstrated efficacy in a controlled cortical impact model of moderate TBI in rats. Administration of 3 mg/kg for five consecutive days post-injury significantly alleviated spatial reference memory deficits in the Morris water maze at one and four weeks post-injury (P < 0.001 and P < 0.01, respectively) [4]. This cognitive improvement was associated with upregulated BDNF expression in the medial prefrontal cortex and hippocampus, as well as increased dendritic spine density [4]. This well-characterized in vivo model provides a robust framework for studies of neuroplasticity and cognitive recovery following brain injury.

Schedule-Induced Polydipsia Model for OCD

WAY-181187 HCl has been validated in the rat schedule-induced polydipsia (SIP) model, a preclinical paradigm for obsessive-compulsive disorder. Acute oral administration (56-178 mg/kg) decreased adjunctive drinking behavior in a dose-dependent manner, demonstrating potential therapeutic relevance for compulsive behaviors [1]. This model provides a translational platform for investigating the role of 5-HT6 receptor agonism in OCD pathophysiology and for screening novel therapeutics targeting compulsive behaviors.

Application
Selection Property
Validation Focus
Corticolimbic GABA microdialysis studies
Region-specific GABA modulation
Inhibitory neurotransmission pathway context
Serotonergic electrophysiology studies
5-HT6-mediated firing rate modulation
Neuronal excitability response context
TBI cognitive recovery models
BDNF-dependent neuroplasticity response
Cognitive endpoint model context
Compulsive behavior research models
5-HT6 agonism response in SIP paradigm
Adjunctive drinking behavior endpoint review

Technical Documentation Hub

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33 linked technical documents
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